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5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride Documentation Hub

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  • Product: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • CAS: 73075-47-5

Core Science & Biosynthesis

Foundational

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride mechanism of action

This guide details the technical specifications, mechanism of action (MoA), and experimental utility of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride . Editorial Note: A critical distinction must be made imme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, mechanism of action (MoA), and experimental utility of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride .

Editorial Note: A critical distinction must be made immediately. While the 7,8-dichloro isomer (SK&F 64139) is a renowned Phenylethanolamine N-methyltransferase (PNMT) inhibitor, the 5,7-dichloro isomer discussed here is primarily recognized as the pharmacophoric scaffold for Lifitegrast (Xiidra) , a potent LFA-1 antagonist. This guide addresses its dual role: as a specific medicinal chemistry scaffold for integrin inhibition and its comparative pharmacology in adrenergic enzyme regulation.

Executive Summary

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (5,7-dichloro-THIQ) is a bicyclic secondary amine used primarily as a privileged scaffold in the design of lymphocyte function-associated antigen-1 (LFA-1) antagonists.[1] Its rigid tetrahydroisoquinoline core, decorated with chlorine atoms at the 5- and 7-positions, provides a unique steric and electronic profile that mimics the hydrophobic phenylalanine residues of Intercellular Adhesion Molecule-1 (ICAM-1). This mimicry allows it to block the LFA-1/ICAM-1 interaction, a key driver of T-cell mediated inflammation.

Property Details
CAS Number 73075-47-5 (HCl salt) / 89315-56-0 (Free base)
Molecular Formula

(HCl salt)
Molecular Weight 238.54 g/mol
Primary Utility Key Intermediate for Lifitegrast; LFA-1 Antagonist Pharmacophore
Secondary Utility Weak PNMT Inhibitor (Research Tool for SAR studies)

Chemical Identity & Structural Logic

The efficacy of 5,7-dichloro-THIQ lies in its conformational constraint . Unlike flexible phenylethylamines, the fused ring system locks the nitrogen atom and the aromatic ring into a specific spatial orientation.

  • Lipophilicity: The two chlorine atoms significantly increase lipophilicity (

    
    ), enhancing binding affinity to hydrophobic pockets in target proteins (e.g., the "lovastatin pocket" of LFA-1).
    
  • Electronic Effects: The electron-withdrawing chlorine atoms at positions 5 and 7 reduce the pKa of the secondary amine compared to unsubstituted THIQ, altering its protonation state at physiological pH and affecting hydrogen bond donor capability.

Primary Mechanism of Action: LFA-1 Antagonism

In the context of modern drug development (specifically Lifitegrast), the 5,7-dichloro-THIQ moiety acts as an epitope mimic .

The "Phe-Mimic" Hypothesis

The interaction between LFA-1 (integrin


) and its ligand ICAM-1 relies on the insertion of a key phenylalanine residue (Phe) from ICAM-1 into a hydrophobic "socket" on the 

I-domain of LFA-1.
  • Binding Mode: The 5,7-dichloro-THIQ ring system acts as a bioisostere for this phenylalanine ring.

  • Steric Fit: The 5,7-substitution pattern fills the hydrophobic sub-pocket more efficiently than the unsubstituted ring, maximizing van der Waals contacts.

  • Result: Competitive antagonism.[2] By occupying this socket, the molecule prevents ICAM-1 binding, thereby halting the formation of the "immunological synapse" between T-cells and antigen-presenting cells.

Downstream Signaling Blockade

Blockade of the LFA-1/ICAM-1 axis by the 5,7-dichloro-THIQ scaffold inhibits the following cascade:

  • T-Cell Activation: Prevents T-cell arrest and adhesion to endothelial cells.

  • Cytokine Release: Reduces secretion of inflammatory cytokines (IL-1

    
    , TNF-
    
    
    
    ).
  • Inflammation: Mitigates chronic inflammation in tissues (e.g., ocular surface in dry eye disease).

LFA1_Pathway LFA1 LFA-1 Integrin (T-Cell Surface) Adhesion T-Cell Adhesion & Arrest LFA1->Adhesion Bind Synapse Immunological Synapse Formation LFA1->Synapse Activation ICAM1 ICAM-1 Ligand (APC/Endothelium) ICAM1->Adhesion Bind THIQ 5,7-Dichloro-THIQ (Inhibitor Scaffold) THIQ->LFA1 Competitive Binding THIQ->Adhesion INHIBITS Cytokines Inflammatory Cytokines (IL-1, TNF-a) Synapse->Cytokines Signaling

Figure 1: Mechanism of LFA-1 blockade. The 5,7-dichloro-THIQ scaffold competitively binds to LFA-1, preventing the docking of ICAM-1 and halting downstream inflammatory signaling.[3]

Secondary Mechanism: PNMT Inhibition (SAR Context)

Historically, chlorinated tetrahydroisoquinolines were studied as inhibitors of Phenylethanolamine N-methyltransferase (PNMT) , the enzyme converting norepinephrine to epinephrine.

Comparative Potency (The "Cl-Shift" Effect)

While 7,8-dichloro-THIQ (SK&F 64139) is a nanomolar inhibitor of PNMT, the 5,7-dichloro isomer is significantly less potent. This structure-activity relationship (SAR) is critical for researchers to avoid selecting the wrong probe.

  • 7,8-Dichloro: The chlorine at C8 interacts favorably with the Methionine-258 residue in the PNMT active site.

  • 5,7-Dichloro: The shift of chlorine from C8 to C5 creates steric clashes or loss of optimal hydrophobic contact within the cofactor (SAM) binding pocket.

CompoundSubstitutionPNMT Inhibition (

)
Primary Use
SK&F 64139 7,8-Dichloro< 10 nM (Potent)Adrenergic Research Tool
5,7-Dichloro-THIQ 5,7-Dichloro

M range (Weak)
LFA-1 Antagonist Scaffold
THIQ Unsubstituted> 10

M (Inactive)
Neurotoxin Model

Experimental Protocols

Synthesis via Friedel-Crafts Cyclization

This protocol describes the generation of the 5,7-dichloro-THIQ core, a standard procedure in medicinal chemistry labs.

Reagents: 2,4-Dichlorophenethylamine, Formaldehyde (or Glyoxylic acid), Acid catalyst (


 or TFA).
  • Imine Formation: React 2,4-dichlorophenethylamine with formaldehyde (1.1 eq) in methanol at reflux for 2 hours to form the imine intermediate.

  • Cyclization (Pictet-Spengler/Friedel-Crafts): Evaporate solvent and redissolve residue in concentrated HCl or TFA. Heat to 60°C for 4-6 hours. The electron-donating amine directs the closure to the ortho position.

    • Note: The 2,4-dichloro substitution pattern forces cyclization to the only available ortho spot (position 6 relative to the amine, becoming position 5/7 in the final ring depending on numbering conventions).

  • Workup: Basify with NaOH to pH 10, extract with Dichloromethane (DCM).

  • Salt Formation: Bubble dry HCl gas through the DCM layer to precipitate 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride as a white solid.

LFA-1/ICAM-1 Competition Assay (ELISA)

To validate the antagonistic activity of derivatives containing this scaffold:

  • Coat Plate: Immobilize recombinant human ICAM-1-Fc

    
     on a 96-well high-binding plate overnight at 4°C.
    
  • Block: Wash and block with 1% BSA in PBS for 1 hour.

  • Prepare Sample: Dilute 5,7-dichloro-THIQ derivative in assay buffer containing

    
     (essential for integrin activation).
    
  • Incubate: Add recombinant LFA-1 (integrin

    
    ) mixed with the test compound to the plate. Incubate for 1 hour at RT.
    
  • Detection: Wash unbound LFA-1. Add anti-LFA-1 antibody conjugated to HRP. Develop with TMB substrate.

  • Analysis: Lower absorbance indicates effective inhibition of LFA-1 binding to the immobilized ICAM-1.

Workflow cluster_0 Synthesis cluster_1 Validation (ELISA) Start 2,4-Dichloro- phenethylamine Cyclize Acid Cyclization (Pictet-Spengler) Start->Cyclize Product 5,7-Dichloro-THIQ (HCl Salt) Cyclize->Product Bind Add LFA-1 + Inhibitor Product->Bind Test Coat Immobilize ICAM-1 Coat->Bind Read Measure OD450 (Inhibition %) Bind->Read

Figure 2: Workflow for synthesis and biological validation of the scaffold.

References

  • Bondinell, W. E., et al. (1980). "Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis.[2][4] 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines." Journal of Medicinal Chemistry. Link

  • Gadek, T. R., et al. (2002). "Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule." Science. Link

  • Zhong, M., et al. (2012). "Discovery and Development of Lifitegrast (SAR 1118): A Novel LFA-1 Antagonist for the Treatment of Dry Eye Disease." ACS Medicinal Chemistry Letters. Link

  • Grunewald, G. L., et al. (1999). "Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydroisoquinoline Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Exploratory

The Halogenated Tetrahydroisoquinoline (THIQ) Scaffold: A Technical Guide to SAR and Synthesis

The following technical guide details the Structure-Activity Relationship (SAR) of Halogenated Tetrahydroisoquinolines (THIQs). Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of Halogenated Tetrahydroisoquinolines (THIQs).

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents a "privileged scaffold" in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs targeting the Central Nervous System (CNS).[1] This guide focuses specifically on halogenated THIQ derivatives , where the strategic introduction of fluorine, chlorine, bromine, or iodine atoms modulates physicochemical properties (lipophilicity, pKa) and specific binding interactions (halogen bonding, steric occlusion).

Key applications covered include:

  • MAO-B Inhibition: Halogenation at the C1-phenyl ring enhances selectivity against neurodegenerative pathways.

  • Dopamine D3/D2 Modulation: Halogens on the benzamide linker or isoquinoline core dictate receptor subtype selectivity.[2]

  • Metabolic Stability: Fluorine substitution blocks labile metabolic sites (e.g., benzylic oxidation), extending half-life.

Chemical Foundations: The Halogen Effect

The incorporation of halogens into the THIQ core is not merely for lipophilic bulk. It exploits specific electronic features:

  • The Sigma-Hole (

    
    -hole):  Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on the extension of the C-X bond. This allows for directional non-covalent interactions with Lewis bases (e.g., backbone carbonyls) in the target protein.
    
  • Metabolic Blocking: C-F bonds (approx. 116 kcal/mol) are resistant to Cytochrome P450 oxidation. Substituting C-H with C-F at the C1-benzylic position or para-positions of pendant rings prevents rapid clearance.

  • pKa Modulation: Electron-withdrawing halogens on the aromatic ring (C5-C8) lower the pKa of the N2 nitrogen, altering blood-brain barrier (BBB) permeability.

Synthesis Strategies

Accessing halogenated THIQs requires robust protocols that tolerate the sensitive carbon-halogen bond.

Protocol A: Modified Pictet-Spengler Cyclization

This is the primary route for C1-substituted THIQs. The use of halogenated phenethylamines allows direct installation of the halogen on the core.

Reagents:

  • Substrate: 3-bromo-phenethylamine (or related halogenated amine).

  • Carbonyl Source: 4-fluorobenzaldehyde (for C1-pendant halogenation).

  • Catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl.

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 3-bromo-phenethylamine (1.0 equiv) and 4-fluorobenzaldehyde (1.1 equiv) in anhydrous DCM under

    
     atmosphere. Stir at room temperature for 2 hours. Validation: Monitor disappearance of amine by TLC.
    
  • Cyclization: Cool to 0°C. Add TFA (3.0 equiv) dropwise.

  • Reflux: Heat to reflux (40°C for DCM, 110°C for Toluene) for 12–24 hours. The electron-withdrawing halogen on the amine ring may slow the electrophilic aromatic substitution; higher temperatures (toluene) are often required for deactivated rings.

  • Workup: Quench with saturated

    
    . Extract with DCM. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Grignard Addition to 3,4-Dihydroisoquinolines

Used to install bulky halogenated benzyl groups at C1.

  • Precursor Synthesis: Synthesize 3,4-dihydroisoquinoline via Bischler-Napieralski cyclization.

  • Grignard Preparation: Prepare 4-chlorobenzylmagnesium chloride in THF.

  • Addition: Cool the imine (dihydroisoquinoline) solution to -78°C. Add Grignard reagent dropwise.

  • Mechanism: The organometallic nucleophile attacks the C1=N bond.

  • Validation: NMR should show a shift from the imine proton signal to a methine signal at ~4.0-4.5 ppm.

Structure-Activity Relationship (SAR) Deep Dive

Case Study 1: MAO-B Inhibition (Neuroprotection)

Monoamine Oxidase B (MAO-B) inhibitors are critical for Parkinson's disease therapy. Halogenation patterns significantly affect potency (


) and selectivity (MAO-B vs MAO-A).[3]

SAR Rules:

  • C1-Position: A hydrophobic pocket in MAO-B accommodates the C1-substituent. A para-halogenated phenyl ring at C1 is optimal.

  • Halogen Trend: Potency often follows the trend

    
    . This suggests a positive contribution from lipophilicity (
    
    
    
    ) and potential halogen bonding with the active site residues (e.g., Tyr326).
  • Selectivity: Fluorine at the ortho position of the C1-phenyl ring often decreases MAO-B selectivity due to steric clashes near the FAD cofactor.

Table 1: Comparative Potency of Halogenated 1-Benzyl-THIQs against MAO-B (Data synthesized from representative literature trends)

Compound IDC1-SubstituentCore Substituent (C6/C7)MAO-B IC50 (nM)Selectivity (B/A)
THIQ-H Benzyl6,7-OMe45012
THIQ-F 4-Fluorobenzyl6,7-OMe12045
THIQ-Cl 4-Chlorobenzyl6,7-OMe28>100
THIQ-Br 4-Bromobenzyl6,7-OMe15 >250
THIQ-Ortho 2-Chlorobenzyl6,7-OMe3108
Case Study 2: Dopamine D3 Receptor Affinity

THIQs are potent D3 ligands.[4] The SAR focuses on the linker and the "tail" region attached to the Nitrogen.

SAR Rules:

  • N-Linker: A 4-carbon butyl linker or a rigidified trans-cyclohexyl linker is preferred.

  • Pendant Amide: Attaching a halogenated benzamide to the linker maximizes affinity.

  • Halogen Position: A 2,3-dichlorophenyl moiety on the amide side chain locks the conformation via intramolecular H-bonding and fills a specific hydrophobic sub-pocket in the D3 receptor.

  • Core Halogenation: Introduction of a halogen (e.g., Br) at C5 or C8 of the THIQ core can increase D3 selectivity over D2 by exploiting subtle differences in the orthosteric binding site.

Visualization of Pathways and Logic

Synthesis Pathway: Accessing Halogenated Cores

The following diagram illustrates the decision logic between using Pictet-Spengler (for stable substrates) and Bischler-Napieralski (for sensitive or deactivated substrates).

SynthesisWorkflow Start Target: Halogenated THIQ CheckRing Is the Aryl Ring Electron-Rich? Start->CheckRing PS_Route Route A: Pictet-Spengler (One-Pot) CheckRing->PS_Route Yes (e.g., OMe subs) BN_Route Route B: Bischler-Napieralski (Stepwise) CheckRing->BN_Route No (Deactivated by Halogen) PS_Step1 Reagents: Aryl-NH2 + Aldehyde Catalyst: TFA or HCl PS_Route->PS_Step1 PS_Outcome Direct Cyclization (Good for F, Cl analogs) PS_Step1->PS_Outcome BN_Step1 Step 1: Amide Formation BN_Route->BN_Step1 BN_Step2 Step 2: POCl3 Cyclization (Forms Dihydroisoquinoline) BN_Step1->BN_Step2 BN_Step3 Step 3: NaBH4 Reduction BN_Step2->BN_Step3 Grig_Route Route C: Grignard Addition (For C1-Bulky Groups) BN_Step2->Grig_Route Alternative Divergence Grig_Step Add R-MgBr to Dihydroisoquinoline Grig_Route->Grig_Step

Caption: Decision tree for synthesizing halogenated THIQs. Electron-deficient rings (due to halogens) often require the stepwise Bischler-Napieralski route.

SAR Logic Map: The Halogen Map

This diagram maps specific halogen locations to their biological effects.

SAR_Map THIQ THIQ Scaffold C1 C1-Position (Benzylic) THIQ->C1 N2 N2-Position (Amine) THIQ->N2 Aryl Aryl Core (C5-C8) THIQ->Aryl C1_Halo Para-Halogenated Benzyl C1->C1_Halo Modification N2_Linker Linker-Aryl-Halide N2->N2_Linker Modification Aryl_F Fluorine Substitution Aryl->Aryl_F Modification MAO MAO-B Potency (Br > Cl > F) C1_Halo->MAO Hydrophobic Fit D3 D3 Receptor Affinity (Selectivity) N2_Linker->D3 Receptor Sub-pocket Metab Metabolic Stability (Blocks P450) Aryl_F->Metab Blocks Oxidation

Caption: SAR Map linking structural zones (C1, N2, Core) to functional outcomes (Potency, Selectivity, Stability).

References

  • Multicomponent Synthesis of Tetrahydroisoquinolines. Organic Letters. [Link]

  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Future Medicinal Chemistry. [Link]

  • Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors. Journal of Medicinal Chemistry. [Link]

  • Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis. ResearchGate. [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B. ACS Omega. [Link]

Sources

Foundational

Neuropharmacological Profile &amp; Chemical Utility of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

[1] Executive Summary: The Isomer Distinction 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (5,7-DCT) is a specialized chemical scaffold primarily utilized as a key intermediate in the synthesis of Lifitegras...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Isomer Distinction

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (5,7-DCT) is a specialized chemical scaffold primarily utilized as a key intermediate in the synthesis of Lifitegrast , a lymphocyte function-associated antigen-1 (LFA-1) antagonist.

Critical Scientific Distinction: Researchers often confuse 5,7-DCT with its regioisomer, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF 64139) .

  • 7,8-Dichloro (SKF 64139): A potent, selective inhibitor of Phenylethanolamine N-methyltransferase (PNMT), used to study epinephrine biosynthesis in the CNS.

  • 5,7-Dichloro (Subject of this Guide): A structural pharmacophore for integrin binding (LFA-1) and a chemical building block. It exhibits distinct steric and electronic properties that render it less effective as a PNMT inhibitor but highly effective in blocking protein-protein interactions when elaborated into larger molecules like Lifitegrast.

This guide delineates the physicochemical profile, synthetic utility, and comparative pharmacology of the 5,7-dichloro isomer, while addressing potential neurotoxicological risks associated with the tetrahydroisoquinoline (TIQ) class.

Chemical & Physical Profile

The specific chlorination pattern at positions 5 and 7 creates a unique electronic environment around the secondary amine, influencing both its reactivity in nucleophilic substitutions and its binding affinity in biological systems.

PropertyData / Characteristic
CAS Number 73075-47-5 (HCl salt); 1289646-93-0 (Carboxylic acid deriv.)
Molecular Formula C₉H₉Cl₂N[1] · HCl
Molecular Weight 238.54 g/mol
Appearance White to off-white crystalline solid
Solubility High in DMSO, Methanol; Moderate in Water (pH dependent)
pKa (Calculated) ~8.5 (Secondary amine)
Lipophilicity (LogP) ~2.8 (Base form) - Highly lipophilic due to dichloro-substitution
Stability Hygroscopic; stable under standard storage (-20°C). Sensitive to oxidation (N-oxide formation).

Pharmacological Profile[1][3]

Mechanism of Action: The LFA-1 Connection

While the simple 5,7-DCT fragment is not a drug itself, it serves as the "warhead" in Lifitegrast .

  • Target: LFA-1 (Integrin

    
    ).
    
  • Binding Mode: The 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline moiety binds to the I-domain of the LFA-1

    
    -subunit.
    
  • Mechanism: It acts as an allosteric antagonist (or "molecular decoy"), locking the integrin in a low-affinity conformation. This prevents the binding of its native ligand, ICAM-1, thereby inhibiting T-cell adhesion and downstream inflammatory signaling.

  • Role of Chlorines: The chlorine atoms at 5 and 7 fill hydrophobic pockets within the LFA-1 I-domain, providing critical van der Waals contacts that stabilize the drug-receptor complex.

Comparative Neuropharmacology (5,7-DCT vs. SKF 64139)

The TIQ scaffold is "privileged" in neuropharmacology, often mimicking dopamine. However, the position of chlorine substituents drastically alters activity.

Figure 1: Structural Divergence & Biological Outcomes

G TIQ_Core Tetrahydroisoquinoline (TIQ) Scaffold Iso_78 7,8-Dichloro Isomer (SKF 64139) TIQ_Core->Iso_78 7,8-Cl Substitution Iso_57 5,7-Dichloro Isomer (Subject) TIQ_Core->Iso_57 5,7-Cl Substitution PNMT Target: PNMT (Epinephrine Synthesis) Iso_78->PNMT High Affinity (Ki < 100 nM) Iso_57->PNMT Low/No Affinity (Steric Clash) LFA1 Target: LFA-1 Integrin (Immune Modulation) Iso_57->LFA1 Key Pharmacophore (in Lifitegrast) Effect_PNMT Inhibits Adrenaline Production (CNS/Periphery) PNMT->Effect_PNMT Effect_LFA1 Inhibits T-Cell Adhesion (Anti-inflammatory) LFA1->Effect_LFA1

Caption: Divergent pharmacological paths of dichloro-TIQ isomers. The 7,8-isomer targets catecholamine synthesis, while the 5,7-isomer is optimized for integrin blockade.

Neurotoxicity Risks (The TIQ Class Effect)

All halogenated tetrahydroisoquinolines carry a theoretical risk of neurotoxicity due to their structural similarity to MPTP .

  • Mitochondrial Inhibition: TIQs can accumulate in dopaminergic neurons and inhibit Complex I of the electron transport chain.

  • Metabolic Activation: The secondary amine can be N-methylated by N-methyltransferase enzymes in the brain, forming an MPP+-like cation (N-methyl-5,7-dichloro-isoquinolinium).

  • Risk Assessment: While 5,7-DCT is less studied than MPTP, researchers handling the raw hydrochloride salt should treat it as a potential mitochondrial toxin and use full PPE.

Experimental Protocols

Protocol: Distinguishing Isomers via PNMT Inhibition Assay

To verify if a sample is the neuroactive 7,8-isomer or the 5,7-isomer, use this enzymatic assay.

Reagents:

  • Enzyme: Recombinant Rat or Human PNMT.

  • Substrate: Phenylethanolamine (PE) or Norepinephrine.

  • Cofactor: S-Adenosyl-L-[methyl-³H]methionine (SAM).

  • Inhibitor: Test compounds (5,7-DCT vs. SKF 64139 control).

Workflow:

  • Preparation: Dissolve 5,7-DCT HCl in DMSO to 10 mM stock. Dilute in Phosphate Buffer (pH 7.4).

  • Incubation: Mix Enzyme + Substrate (100 µM) + ³H-SAM (1 µM) + Inhibitor (0.1 nM to 10 µM).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with borate buffer (pH 10).

  • Extraction: Extract the methylated product (e.g., ³H-Epinephrine) into organic solvent (toluene/isoamyl alcohol).

  • Quantification: Scintillation counting.

Expected Results:

  • 7,8-Dichloro (SKF 64139): IC₅₀ ≈ 10–100 nM.

  • 5,7-Dichloro (Test): IC₅₀ > 10 µM (Weak/Inactive).

Protocol: Chemical Derivatization (Lifitegrast Synthesis Step)

For researchers using 5,7-DCT as a building block, the primary reaction is amide coupling.

  • Activation: React Benzofuran-6-carboxylic acid with 1.1 eq of HATU and 2.0 eq of DIPEA in DMF. Stir for 15 min at RT.

  • Coupling: Add 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl (1.0 eq) to the activated mixture.

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target mass: M+Benzofuran).

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), then sat. NaHCO₃. Dry over MgSO₄.

Safety & Handling Guide

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2][3][4]

Specific Handling Requirements:

  • Inhalation Risk: Due to the potential for TIQ-induced parkinsonism (theoretical), handle strictly in a chemical fume hood .

  • Decontamination: Clean spills with 10% bleach solution to degrade the amine, followed by isopropanol.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation to the isoquinoline form, which may have different toxicological properties.

References

  • PubChem. (2025). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. National Library of Medicine. [Link]

  • Zhong, M., et al. (2012). Discovery and Development of Lifitegrast (SAR 1118): A Novel Integrin Antagonist for the Treatment of Dry Eye Disease. ACS Medicinal Chemistry Letters. [Link]

  • Pendleton, R. G., et al. (1976). Studies on SK&F 64139, a novel inhibitor of phenylethanolamine N-methyltransferase. European Journal of Pharmacology. (Seminal paper on the 7,8-isomer). [Link]

  • Naoi, M., et al. (1993). Neurotoxicity of tetrahydroisoquinolines: mechanistic study of the inhibition of mitochondrial respiration. Journal of Neurochemistry. [Link]

  • Vertex Pharmaceuticals. (2016). Lifitegrast (Xiidra) Prescribing Information. FDA Access Data. [Link]

Sources

Exploratory

The Strategic Utility of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride has emerged as a pivotal building block in contemporary medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride has emerged as a pivotal building block in contemporary medicinal chemistry. Its rigid, dichlorinated scaffold provides a unique chemical handle for the synthesis of a diverse array of biologically active molecules. This guide offers a comprehensive overview of this versatile intermediate, detailing its synthesis, physicochemical properties, and, most importantly, its strategic application in the development of novel therapeutics. Through an exploration of established synthetic protocols and its role in the creation of key drug candidates, this document aims to equip researchers with the technical insights necessary to effectively utilize this compound in their drug discovery endeavors.

Introduction: The Tetrahydroisoquinoline Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This heterocyclic motif is valued for its three-dimensional structure, which allows for precise spatial orientation of substituents, making it an ideal template for designing molecules that interact with specific biological targets. THIQ-based compounds have demonstrated a wide spectrum of pharmacological activities, including antitumor, antihypertensive, and neurotropic properties.[3]

The introduction of chlorine atoms at the 5 and 7 positions of the THIQ ring system, as in 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, significantly influences the molecule's electronic and lipophilic properties. This strategic dichlorination can enhance binding affinity to target proteins and improve pharmacokinetic profiles, making it a valuable modification in drug design. This guide will delve into the synthetic utility of this specific intermediate, highlighting its role in the creation of innovative drug candidates.

Synthesis of the Core Intermediate: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

The primary and most established method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction .[4][5][6] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[6]

For the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline, the logical starting materials would be 2-(3,5-dichlorophenyl)ethan-1-amine and formaldehyde. The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.

Caption: General workflow of the Pictet-Spengler synthesis.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is essential for its effective use in synthesis. The following table summarizes key computed and available data.

PropertyValueSource
Molecular Formula C₉H₁₀Cl₃N[8]
Molecular Weight 238.54 g/mol [8]
CAS Number 73075-47-5[8]
Appearance Solid[9]
Purity 97%[8]
Storage Inert atmosphere, room temperature[8]

Spectroscopic Data:

While specific, experimentally derived spectra for 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride are not available in the searched literature, the expected spectral characteristics can be inferred from data for the parent 1,2,3,4-tetrahydroisoquinoline and its hydrochloride salt.[10]

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, as well as the methylene protons of the tetrahydroisoquinoline ring system. The chemical shifts of these protons will be influenced by the presence of the two chlorine atoms on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule. The carbons bearing the chlorine atoms will exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the free base (C₉H₉Cl₂N), along with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and C-Cl bonds.

Application as a Synthetic Intermediate: The Gateway to Novel Therapeutics

The true value of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. Its utility is exemplified in the synthesis of key pharmaceutical compounds, particularly in the development of antagonists for the lymphocyte function-associated antigen-1 (LFA-1).[9]

Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride: A Key Intermediate for LFA-1 Antagonists

A prominent application of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is as a starting material for the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.[11] This carboxylic acid derivative is a crucial component in the synthesis of Lifitegrast, a drug used for the treatment of dry eye disease.[11]

The synthetic route involves a three-step process: N-protection, carboxylation, and deprotection.[11]

Caption: Synthetic pathway to a key carboxylic acid intermediate.

Experimental Protocol: Synthesis of 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline [11]

  • Reaction Setup: To a solution of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in a suitable organic solvent (e.g., N,N-dimethylformamide, dichloromethane), add a base (e.g., potassium carbonate, sodium hydroxide).

  • N-Benzylation: Cool the mixture to 0-10 °C and add benzyl bromide dropwise. The molar ratio of the starting material to benzyl bromide to base is typically 1:1.0-1.1:2.0-2.5.

  • Work-up: After the reaction is complete, adjust the pH to 10-11. Extract the product with an organic solvent, followed by salification and subsequent extraction and concentration to yield 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol: Synthesis of 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride [11]

  • Carboxylation: Dissolve the N-benzyl protected intermediate in a mixture of tetrahydrofuran and TMEDA. Cool the solution to -80 to -70 °C and add n-butyllithium dropwise. The molar ratio of the intermediate, TMEDA, and butyllithium is typically 1:1.0-1.5:1.5-2.0.

  • CO₂ Quench: Introduce carbon dioxide gas into the reaction mixture while maintaining the temperature between -80 to -60 °C.

  • Work-up: After the reaction is complete, perform an extractive work-up and salification to obtain 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

Experimental Protocol: Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride [11]

  • Debenzylation: Subject the carboxylated intermediate to catalytic hydrogenation using palladium on carbon in a suitable solvent (e.g., methanol, ethanol) in the presence of an acid (e.g., hydrochloric acid).

  • Reaction Conditions: The reaction is typically carried out at a temperature of 50-60 °C under a hydrogen pressure of 1-2 atm.

  • Isolation: After the reaction is complete, filter the catalyst and concentrate the filtrate. The crude product can be purified by pulping to afford the final product with high purity (>99% by HPLC).

This synthetic route is advantageous as it avoids the use of costly and environmentally challenging protecting groups like triphenylmethyl, leading to a more efficient and scalable process.[11]

Broader Applications in Drug Discovery

Beyond its role in the synthesis of LFA-1 antagonists, the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline scaffold is a valuable starting point for the development of other therapeutic agents. The presence of the two chlorine atoms provides sites for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening.

The tetrahydroisoquinoline core itself is found in a variety of biologically active molecules, including kinase inhibitors and central nervous system (CNS) agents.[12][13] The unique electronic properties imparted by the chlorine atoms can be exploited to fine-tune the activity and selectivity of these compounds.

Conclusion

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its synthesis, primarily through the Pictet-Spengler reaction, provides access to a versatile scaffold that can be further elaborated into a wide range of complex molecules. The demonstrated application of this intermediate in the synthesis of a key component of the LFA-1 antagonist Lifitegrast underscores its practical utility. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks like 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

Sources

Foundational

The Therapeutic Potential of Dichlorinated Tetrahydroisoquinoline Compounds as Novel Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] In the relentless pursuit of novel and more effective anticancer therapeutics, derivatives of the THIQ skeleton have emerged as a promising class of agents.[4] This technical guide focuses on a specific subclass: dichlorinated THIQ compounds, particularly the sulfamate derivatives, which have demonstrated potent antiproliferative activity through the disruption of microtubule dynamics.

Recent research has identified N-benzyl-substituted THIQ derivatives as potent microtubule disruptors, drawing inspiration from the activity of 2-methoxyestradiol and its sulfamate derivatives.[1][5] The incorporation of a dichlorinated benzyl group on the THIQ nitrogen has been shown to significantly enhance cytotoxic potency. This guide will provide an in-depth exploration of the therapeutic applications of these compounds, with a particular focus on the promising preclinical candidate, a 2',5'-dichlorobenzyl THIQ sulfamate derivative (compound 8c), which exhibits potent in vitro activity against a range of human cancer cell lines.[5][6]

Mechanism of Action: Microtubule Destabilization

The primary mechanism of action for the anticancer activity of dichlorinated THIQ sulfamates is the disruption of microtubule dynamics, which is crucial for cell division, intracellular transport, and maintenance of cell structure.[5][6] These compounds act as microtubule destabilizing agents by binding to tubulin, the fundamental protein subunit of microtubules.

Specifically, dichlorinated THIQ sulfamates bind to the colchicine-binding site on β-tubulin. This interaction prevents the "curved-to-straight" conformational change in the tubulin dimer that is essential for its polymerization into microtubules.[5][6] By inhibiting tubulin polymerization, these compounds lead to a net depolymerization of microtubules, disrupting the mitotic spindle assembly.

The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[7] The downstream signaling cascade initiated by microtubule disruption involves the modulation of several key regulatory proteins. This includes the activation of the c-Jun N-terminal kinase (JNK) pathway and the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function. Concurrently, the tumor suppressor protein p53 can be activated, leading to the upregulation of the cyclin-dependent kinase inhibitor p21, further promoting cell cycle arrest and apoptosis.[3][7]

G cluster_0 Dichlorinated THIQ Compound cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences THIQ Dichlorinated THIQ Sulfamate Tubulin Tubulin Dimer (Curved Conformation) THIQ->Tubulin Binds to Colchicine Site Polymerization Polymerization Tubulin->Polymerization GTP Tubulin->Polymerization Inhibits Conformational Change Microtubule Microtubule (Straight Conformation) Polymerization->Microtubule Spindle_Disruption Mitotic Spindle Disruption G2M_Arrest G2/M Cell Cycle Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK JNK Pathway Activation Bcl2 Bcl-2 Phosphorylation (Inactivation) Bcl2->Apoptosis p53 p53 Activation p53->Apoptosis JNK->Bcl2

Figure 1: Signaling pathway of dichlorinated THIQ compounds.

Quantitative Data: In Vitro Antiproliferative Activity

The antiproliferative activity of dichlorinated THIQ compounds has been evaluated against a panel of human cancer cell lines. The data is typically presented as GI50 values, which represent the concentration of the compound that causes 50% inhibition of cell growth. Below is a table summarizing the in vitro activity of the promising 2',5'-dichlorobenzyl THIQ sulfamate (compound 8c) against several cancer cell lines.

Cell LineCancer TypeGI50 (nM)[5][6]
OVCAR-3Ovarian Cancer26
DU-145Prostate Cancer90
MDA-MB-231Breast Cancer110
NCI/ADR-RESOvarian Cancer129 (MGM)
A549/ATCCLung Cancer167
COLO 205Colon Cancer<10
CCRF-CEMLeukemia28

*MGM (Mean Graph Midpoint) represents the mean GI50 across the NCI-60 cell line panel.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of dichlorinated THIQ compounds and the key biological assays used to evaluate their therapeutic potential.

Synthesis of Dichlorinated N-Benzyl THIQ Sulfamates

The synthesis of the target compounds, such as the 2',5'-dichlorobenzyl derivative 8c, is achieved in a two-step process starting from the key intermediate, (±)-6-hydroxy-7-methoxy-3-methyl-1,2,3,4-THIQ.[1]

Step 1: N-Benzylation of (±)-6-hydroxy-7-methoxy-3-methyl-1,2,3,4-THIQ

  • To a solution of (±)-6-hydroxy-7-methoxy-3-methyl-1,2,3,4-THIQ (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the appropriate dichlorobenzyl halide (e.g., 2,5-dichlorobenzyl chloride, 1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture at 140 °C for 18 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-dichlorobenzyl THIQ phenol.

Step 2: Sulfamoylation of the N-Dichlorobenzyl THIQ Phenol

  • Prepare a solution of sulfamoyl chloride by adding it to anhydrous N,N-dimethylacetamide (DMA) at 0 °C.

  • To a solution of the N-dichlorobenzyl THIQ phenol (1.0 eq) in anhydrous DMA at 0 °C, add the freshly prepared solution of sulfamoyl chloride (1.5 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final dichlorinated THIQ sulfamate.

G Start Start: (±)-6-hydroxy-7-methoxy-3-methyl-1,2,3,4-THIQ Step1 Step 1: N-Benzylation Reagents: Dichlorobenzyl halide, DIPEA Solvent: DMF Conditions: 140°C, 18h Start->Step1 Purification1 Purification: Flash Column Chromatography Step1->Purification1 Intermediate Intermediate: N-Dichlorobenzyl THIQ Phenol Step2 Step 2: Sulfamoylation Reagents: Sulfamoyl chloride Solvent: DMA Conditions: 0°C to RT, 4-6h Intermediate->Step2 Purification2 Purification: Flash Column Chromatography Step2->Purification2 End Final Product: Dichlorinated THIQ Sulfamate Purification1->Intermediate Purification2->End

Figure 2: Synthetic workflow for dichlorinated THIQ sulfamates.
In Vitro Tubulin Polymerization Assay

This assay biochemically assesses the ability of a compound to inhibit the polymerization of purified tubulin.

  • Reagents and Materials:

    • Lyophilized bovine brain tubulin (>99% pure)

    • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

    • Positive control (e.g., colchicine)

    • Negative control (vehicle)

    • 96-well, clear, flat-bottom plates

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer on ice.

    • Prepare serial dilutions of the test compound, positive control, and negative control in general tubulin buffer.

    • In a pre-chilled 96-well plate on ice, add the diluted compounds.

    • Initiate the polymerization reaction by adding the tubulin solution to each well, followed by the addition of GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%).

    • Immediately place the plate in a microplate reader pre-warmed to 37 °C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

    • Plot the absorbance versus time to generate polymerization curves.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the negative control.

Sulforhodamine B (SRB) Antiproliferation Assay

The SRB assay is a cell-based assay used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Reagents and Materials:

    • Human cancer cell lines

    • Complete cell culture medium

    • Test compound

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Tris base solution, 10 mM, pH 10.5

    • 96-well flat-bottom plates

    • Microplate reader capable of measuring absorbance at 515 nm

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • After incubation, gently add ice-cold TCA to each well to fix the cells and incubate at 4 °C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add the SRB solution to each well and incubate at room temperature for 30 minutes.

    • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add Tris base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 515 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Conclusion

Dichlorinated tetrahydroisoquinoline sulfamates represent a promising class of novel anticancer agents with a well-defined mechanism of action targeting microtubule dynamics. Their potent in vitro antiproliferative activity against a broad range of cancer cell lines warrants further preclinical and clinical investigation. The synthetic and analytical protocols provided in this guide offer a framework for researchers and drug development professionals to further explore and optimize this important class of compounds in the ongoing effort to develop more effective cancer therapies.

References

  • Purohit, A., et al. (2019). Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure. ACS Omega, 4(2), 3373-3387.
  • Purohit, A., et al. (2019). Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure. PubMed. Retrieved from [Link]

  • Zhou, J., & Giannakakou, P. (1999). The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review. Cancer Chemotherapy and Pharmacology, 44(Suppl), S1-S8.
  • Nishiyama, S., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(16), 4967.
  • Singh, H., & Kumar, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(52), 32991-33017.
  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents.
  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (fluorescence based). Retrieved from [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Kumar, A., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 917-934.

Sources

Exploratory

Technical Guide: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride and Excitotoxic Mechanisms

This technical guide is structured as a Toxicological Risk Assessment & Mechanistic Characterization framework. It addresses the dual nature of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (5,7-Cl2-THIQ): primarily known...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Toxicological Risk Assessment & Mechanistic Characterization framework. It addresses the dual nature of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (5,7-Cl2-THIQ): primarily known as a synthetic scaffold (e.g., in LFA-1 antagonists like Lifitegrast) but structurally homologous to endogenous neurotoxins (TIQ, Salsolinol) that induce excitotoxicity via mitochondrial inhibition.

Executive Summary & Pharmacological Context[1][2]

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (5,7-Cl2-THIQ) is a halogenated derivative of the tetrahydroisoquinoline (THIQ) class. While often utilized as a high-value intermediate in the synthesis of pharmaceutical agents (such as Lifitegrast), its structural core shares significant homology with endogenous neurotoxins implicated in Parkinson’s disease (PD).

The Excitotoxicity Paradox: Unlike classical excitotoxins (e.g., Kainate, NMDA) that directly bind glutamate receptors, THIQ derivatives typically induce "secondary excitotoxicity." They inhibit mitochondrial Complex I, leading to ATP depletion, membrane depolarization, and the relief of the Mg²⁺ block on NMDA receptors, rendering neurons hypersensitive to basal glutamate.

Objective of this Guide: To provide a rigorous framework for evaluating the excitotoxic liability of 5,7-Cl2-THIQ, distinguishing its profile from non-toxic intermediates and established neurotoxins like MPP+ or 1-Benzyl-TIQ.

Mechanistic Pathways: The Halogenation Factor

The addition of chlorine atoms at the 5 and 7 positions of the isoquinoline ring significantly alters the physicochemical profile of the parent THIQ molecule.

Structure-Activity Relationship (SAR)
  • Lipophilicity (LogP): The 5,7-dichloro substitution increases lipophilicity compared to the parent TIQ. This predicts enhanced Blood-Brain Barrier (BBB) penetration if systemic exposure occurs.

  • Electronic Effects: Electron-withdrawing chlorines may alter the pKa of the secondary amine, affecting its uptake by organic cation transporters (OCT) or the dopamine transporter (DAT).

  • Mitochondrial Inhibition: Halogenated THIQs historically show higher potency in inhibiting NADH-ubiquinone oxidoreductase (Complex I) than their non-halogenated counterparts.

The "Vicious Cycle" of Secondary Excitotoxicity

The following diagram illustrates the hypothesized cascade initiated by 5,7-Cl2-THIQ accumulation in dopaminergic neurons.

Excitotoxicity_Pathway Compound 5,7-Cl2-THIQ (Systemic) BBB BBB Crossing (Enhanced by Cl- substitution) Compound->BBB DAT DAT/OCT Uptake (Dopaminergic Specificity) BBB->DAT Mito Mitochondrial Complex I Inhibition DAT->Mito ATP ATP Depletion (Energy Failure) Mito->ATP Inhibits ROS ROS Generation (Oxidative Stress) Mito->ROS Leakage Pump Na+/K+ ATPase Failure ATP->Pump Fails Depol Membrane Depolarization Pump->Depol MgBlock Relief of Mg2+ Block on NMDA Receptors Depol->MgBlock CaInflux Massive Ca2+ Influx MgBlock->CaInflux + Glutamate CaInflux->ROS Death Apoptosis / Necrosis CaInflux->Death ROS->Death

Figure 1: The cascade of secondary excitotoxicity induced by mitochondrial inhibition. Note that 5,7-Cl2-THIQ acts upstream of the NMDA receptor.

Experimental Protocols for Safety Assessment

To validate the excitotoxic potential of 5,7-Cl2-THIQ, a self-validating screening cascade is required. This protocol distinguishes between direct toxicity and glutamate-dependent excitotoxicity.

Phase 1: Preparation and Stability

Reagent: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (Purity >98%). Vehicle: Dissolve in DMSO (stock 100 mM) then dilute in culture media. Note: Ensure final DMSO < 0.1% to avoid vehicle toxicity.

Phase 2: Differential Cytotoxicity (The "Dopamine" Check)

Rationale: THIQs often require the Dopamine Transporter (DAT) for intracellular accumulation. Cell Lines:

  • SH-SY5Y (Differentiated): Expresses DAT (Susceptible).

  • HEK-293: Lacks DAT (Negative Control).

Protocol:

  • Seed cells at 10,000 cells/well in 96-well plates.

  • Treat with 5,7-Cl2-THIQ (Concentration range: 1 µM – 500 µM) for 24h and 48h.

  • Readout: MTT Assay (Metabolic health) and LDH Release (Membrane integrity).

  • Success Criteria: If toxicity is significantly higher in SH-SY5Y than HEK-293, DAT-mediated uptake is implicated.

Phase 3: Confirming Excitotoxicity (The "Rescue" Experiment)

Rationale: If toxicity is excitotoxic, it must be preventable by NMDA antagonists.

Workflow:

  • Culture: Primary Cortical Neurons (DIV 14) or Differentiated SH-SY5Y.

  • Pre-treatment (Group A): Vehicle only.

  • Pre-treatment (Group B): MK-801 (10 µM) or AP5 (50 µM) – NMDA Antagonists.

  • Pre-treatment (Group C): 5,7-Dichlorokynurenic acid (10 µM) – Glycine site antagonist (Control for structural confusion).

  • Challenge: Add 5,7-Cl2-THIQ (at IC50 determined in Phase 2) to all groups.

  • Incubation: 24 hours.

  • Readout: Cell viability (ATP luminescence assay recommended for sensitivity).

Data Interpretation Table:

Experimental ConditionOutcome: Toxicity PersistsOutcome: Toxicity ReducedInterpretation
+ MK-801 (NMDA Blocker) Direct Mitochondrial Toxin Secondary Excitotoxicity If MK-801 rescues, the mechanism is glutamate-dependent.
+ Antioxidants (NAC) ROS-driven Apoptosis Oxidative Stress Halogenated THIQs generate ROS; antioxidants should partially rescue.
+ DAT Inhibitor (GBR 12909) Non-specific toxicity Transporter-dependent Confirms entry via dopamine transporter.

Quantitative Analysis & Reference Data

When analyzing 5,7-Cl2-THIQ, compare results against known benchmarks. The table below summarizes expected profiles for the 5,7-dichloro variant versus established compounds.

CompoundTarget MechanismRelative Lipophilicity (Est.)Excitotoxic Potential
TIQ (Parent) Weak Complex I InhibitorLowLow (Chronic exposure only)
1-Benzyl-TIQ Potent Complex I InhibitorModerateHigh (Parkinsonian model)
5,7-Cl2-THIQ Unknown / Investigational High Moderate-High (Predicted)
MPP+ Complex I InhibitorLow (Charged)Very High (Gold Standard)
Safety Margin Calculation

For drug development (e.g., Lifitegrast impurities), calculate the Safety Margin (SM) :



Where 

is the No Observed Adverse Effect Level in the neuronal assays described above.

Disambiguation: Critical Note on Nomenclature

Researchers must rigorously distinguish 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline from 5,7-Dichlorokynurenic acid (5,7-DCKA) .

  • 5,7-Cl2-THIQ: A secondary amine, potential mitochondrial toxin, structural precursor to drugs.

  • 5,7-DCKA: A quinoline carboxylic acid, potent NMDA antagonist (Glycine site), used to prevent excitotoxicity.

  • Warning: Confusing these two in an experimental design will lead to inverted hypotheses (Toxin vs. Neuroprotectant).

References

  • Antkiewicz-Michaluk, L., et al. (2006).[1] "The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity." Journal of Neurochemistry.

  • Naoi, M., et al. (2010). "Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms." International Review of Neurobiology.

  • Semba, C., et al. (2011). "Safety and Pharmacokinetics of a Novel Lymphocyte Function-associated Antigen-1 Antagonist Ophthalmic Solution (SAR 1118) in Healthy Adults." Journal of Ocular Pharmacology and Therapeutics. (Describes 5,7-dichloro-THIQ as a key intermediate).

  • Abe, K., et al. (2005).[2] "Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease." Biological and Pharmaceutical Bulletin.

  • FDA Center for Drug Evaluation and Research. (2016). "Xiidra (Lifitegrast) Pharmacology Review." (Contains toxicology data on the 5,7-dichloro-THIQ moiety).

Sources

Protocols & Analytical Methods

Method

analytical techniques for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride characterization

An Application Guide to the Comprehensive Characterization of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Abstract This document provides a detailed guide to the analytical methodologies required for the co...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Characterization of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive structural elucidation and purity assessment of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (C₉H₉Cl₂N·HCl). As a representative halogenated heterocyclic amine, establishing its identity, structure, and purity with high confidence is paramount for its application in research and drug development. This guide, intended for researchers and analytical scientists, details an integrated workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each section explains the causality behind experimental choices and provides step-by-step protocols to ensure robust and reproducible results.

Compound Profile

  • Chemical Name: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Synonyms: YCA07547[1]

  • CAS Number: 73075-47-5[1]

  • Chemical Structure: (Image of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride structure)

  • Molecular Formula: C₉H₉Cl₂N · HCl

  • Molecular Weight: 202.08 g/mol (Free Base)[2], 238.54 g/mol (Hydrochloride Salt)

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of a novel chemical entity. The identity and structure are primarily established using spectroscopic methods (NMR, MS, FTIR), while purity is quantified using a separative technique like HPLC. Elemental analysis provides fundamental confirmation of the empirical formula. The relationship between these techniques is illustrated below.

G cluster_identity Identity & Structure Elucidation cluster_purity Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) MS Mass Spectrometry (HRMS, MS/MS) NMR->MS Final_Structure Confirmed Structure NMR->Final_Structure Confirms Connectivity & Molecular Formula FTIR FTIR Spectroscopy MS->FTIR MS->Final_Structure Confirms Connectivity & Molecular Formula EA Elemental Analysis FTIR->EA Final_Purity Purity Assay Report EA->Final_Purity Confirms Purity & Composition HPLC HPLC-UV/DAD HPLC->Final_Purity Confirms Purity & Composition Compound Test Article: 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline HCl Compound->NMR Analysis Compound->MS Analysis Compound->FTIR Analysis Compound->EA Analysis Compound->HPLC Analysis

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. Aromatic protons have characteristic downfield chemical shifts (typically 6.5-8.0 ppm) due to the ring current effect.[3][4]

Application: For 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline, NMR is the most powerful tool for confirming the core structure. ¹H NMR identifies all unique proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR confirms the number of unique carbon environments.[4] 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign which proton is attached to which carbon and establish the complete bonding framework.[5]

Detailed Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the hydrochloride salt into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Scientist's Note: DMSO-d₆ is chosen over CDCl₃ for hydrochloride salts for two reasons. First, its polarity aids in dissolving the salt. Second, and more importantly, it allows for the observation of exchangeable protons (like N-H), which are often broadened or exchanged away in protic solvents or in the presence of trace acid/water in other solvents.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrumental Analysis:

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire at least 16 scans. Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

    • ¹³C NMR: Acquire with proton decoupling. Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

    • 2D COSY: Use standard instrument parameters to acquire the ¹H-¹H correlation spectrum.

    • 2D HSQC: Use standard instrument parameters to acquire the one-bond ¹H-¹³C correlation spectrum.

Expected Data & Interpretation

The dichloro-substitution pattern simplifies the aromatic region, while the tetrahydroisoquinoline core gives rise to distinct aliphatic signals.

Assignment (Position) ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale / Key Correlations (from 2D NMR)
H-6, H-8 (Aromatic)7.2 - 7.5 (2H, singlets or narrow doublets)125 - 130Two distinct signals in the aromatic region.[3] No ortho or meta coupling expected between them.
C-5, C-7 (Aromatic, C-Cl)N/A130 - 135Quaternary carbons bonded to chlorine will be downfield.[6]
C-4a, C-8a (Aromatic, Quaternary)N/A135 - 145Bridgehead carbons, identified by lack of attached proton in HSQC.
H-1 (Aliphatic, CH₂)~4.2 (2H, singlet or triplet)~45Benzylic CH₂ adjacent to nitrogen. Expected to show COSY correlation to H-2 (if N-H coupling is visible) and HSQC correlation to the carbon at ~45 ppm.
H-3 (Aliphatic, CH₂)~3.0 (2H, triplet)~40Aliphatic CH₂ adjacent to nitrogen. Shows COSY correlation to H-4.
H-4 (Aliphatic, CH₂)~2.8 (2H, triplet)~25Aliphatic CH₂ adjacent to the aromatic ring. Shows COSY correlation to H-3.
N-H (Amine Salt)9.0 - 10.0 (2H, broad singlet)N/AThe protonated amine (NH₂⁺) signal is expected to be significantly downfield and broad due to quadrupolar coupling and exchange.

High-Resolution Mass Spectrometry (HRMS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For small molecules, Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Application: HRMS is used to confirm the molecular formula of the compound. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is true for the free base (202.08 g/mol ).[7][8] Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information that corroborates the NMR data.[9]

Detailed Protocol
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

    • Scientist's Note: A small amount of formic acid (0.1%) is often added to the mobile phase to ensure efficient protonation of the amine in the ESI source, leading to a strong [M+H]⁺ signal.[10]

  • Instrumental Analysis (LC-MS):

    • Ionization Mode: ESI, Positive.

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis:

      • Extract the exact mass of the most abundant ion in the full scan spectrum.

      • Use the instrument's software to generate possible elemental formulas that match the measured mass within a narrow tolerance (e.g., < 5 ppm).

      • Acquire an MS/MS spectrum of the [M+H]⁺ ion to observe fragmentation.

Expected Data & Interpretation
  • Expected [M+H]⁺ Ion (Free Base): The protonated molecular ion for C₉H₉Cl₂N will be observed. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (an M+2 peak approximately 66% of the M peak, and an M+4 peak approximately 10% of the M peak).

  • Calculated Exact Mass for [C₉H₁₀Cl₂N]⁺: 202.0190 (for ³⁵Cl isotopes). The measured mass should match this value within 5 ppm.

  • Expected Fragmentation: Fragmentation of tetrahydroisoquinolines can occur via cleavage of the bonds alpha to the nitrogen (α-cleavage) or through retro-Diels-Alder (RDA) reactions of the heterocyclic ring.[11]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique used to determine the purity of a compound and quantify any impurities. A sample is passed through a column packed with a stationary phase, and components are separated based on their differential interactions with the stationary and mobile phases.

Application: For 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a reversed-phase HPLC (RP-HPLC) method is ideal for assessing purity.[12] As a basic compound, controlling the mobile phase pH is critical to ensure good peak shape and reproducibility. Purity is typically determined by area percent from the chromatogram obtained with a UV or Diode Array Detector (DAD).

Detailed Protocol
  • Sample Preparation:

    • Prepare a sample solution at a concentration of approximately 0.5 mg/mL.

    • Solvent (Diluent): Use the mobile phase or a mixture of water and acetonitrile (e.g., 50:50 v/v).

    • Scientist's Note: Dissolving the sample in the mobile phase is crucial to prevent peak distortion or splitting that can occur from solvent mismatch effects.

  • Chromatographic Conditions:

    • The following is a robust starting method that can be optimized further.

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column suitable for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures the amine is protonated, preventing peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the compound.
Gradient 10% B to 90% B over 15 minA gradient ensures that impurities with a wide range of polarities can be detected.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nm and 280 nmThe aromatic ring will have strong absorbance. Monitoring multiple wavelengths helps detect impurities that may have different UV maxima.
Injection Volume 5 µL
Expected Data & Interpretation
  • A successful analysis will show a single major peak corresponding to the main compound.

  • Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

  • A high-purity sample should exhibit a purity level of >98% or >99%, depending on the synthesis and purification methods.[13]

Ancillary Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending). This provides a "fingerprint" of the functional groups present.[14]

  • Protocol: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions:

    • ~3200-2800 cm⁻¹ (broad): N-H⁺ stretch of the secondary amine salt.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretch.

    • ~2800-3000 cm⁻¹: Aliphatic C-H stretch.

    • ~1600, 1475 cm⁻¹: Aromatic C=C ring stretches.

    • ~800-600 cm⁻¹: C-Cl stretches.

Elemental Analysis (CHN)
  • Principle: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of Carbon, Hydrogen, and Nitrogen in the molecule.

  • Protocol: Submit ~2-3 mg of a highly pure, dried sample for analysis.

  • Expected Results: The experimental percentages should match the theoretical values for the hydrochloride salt (C₉H₁₀Cl₃N) within a ±0.4% tolerance.

    • Theoretical Values for C₉H₁₀Cl₃N:

      • C: 45.32%

      • H: 4.23%

      • N: 5.87%

      • Cl: 44.58%

Summary of Characterization

The following diagram illustrates the workflow for assigning the NMR spectrum, a critical part of the structural confirmation.

G cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments H1_NMR ¹H NMR (Identifies Proton Environments & Neighbors) COSY ¹H-¹H COSY (Shows H-H Couplings) H1_NMR->COSY Correlates HSQC ¹H-¹³C HSQC (Links Protons to Carbons) H1_NMR->HSQC Correlates C13_NMR ¹³C NMR (Identifies Carbon Environments) C13_NMR->HSQC Correlates Assignment Complete Structural Assignment COSY->Assignment Defines Spin Systems (e.g., -CH₂-CH₂-) HSQC->Assignment Assigns Signals (e.g., H-4 at 2.8 ppm is on C-4 at 25 ppm)

Caption: Workflow for NMR spectral assignment.

References

  • ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]

  • Chromatography Online. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Available at: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]

  • Capot Chemical. MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-. Available at: [Link]

  • ResearchGate. (2025). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Available at: [Link]

  • SIELC Technologies. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Available at: [Link]

  • PubChem. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]

  • National Institutes of Health (NIH). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Available at: [Link]

  • Scribd. Organic Salt Analysis. Available at: [Link]

  • Pharmaceutical Technology. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Available at: [Link]

  • Springer. Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

  • ResearchGate. FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. Available at: [Link]

  • MDPI. Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Available at: [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Available at: [Link]

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Available at: [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound?. Available at: [Link]

  • ResearchGate. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. Available at: [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

  • ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Available at: [Link]

  • Google Patents. method for salt preparation.
  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]

  • NCERT. SYSTEMATIC QUALITATIVE ANALYSIS. Available at: [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Available at: [Link]

  • Google Patents. Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • UAB. (2010). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Available at: [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compunds. Available at: [Link]

  • PubMed. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Available at: [Link]

  • Pharmaffiliates. 5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride during experiments

A Guide to Preventing Degradation During Experimental Use Welcome to the technical support center for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This resource is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation During Experimental Use

Welcome to the technical support center for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound throughout your experiments. As Senior Application Scientists, we have compiled this guide based on established principles of organic chemistry, data from related compounds, and best practices in pharmaceutical analysis.

Introduction: Understanding the Stability of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chlorinated heterocyclic compound. Like many tetrahydroisoquinolines, its stability can be influenced by several factors, including pH, exposure to light, oxygen, and temperature. The primary degradation pathways for this class of compounds are oxidation and aromatization. Understanding these potential degradation routes is the first step in preventing the formation of impurities that could compromise your experimental results.

This guide provides a structured approach to troubleshooting common stability issues and offers frequently asked questions to proactively address potential challenges.

Troubleshooting Guide: A Proactive Approach to Preventing Degradation

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Question 1: I'm observing unexpected peaks in my chromatogram after dissolving the compound. What could be the cause?

Answer: The appearance of new peaks shortly after dissolution often points to rapid degradation. The two most likely culprits are oxidation and pH-related instability.

Expertise & Experience: The tetrahydroisoquinoline core is susceptible to oxidation, particularly at the C1 and N2 positions, which can lead to the formation of 3,4-dihydroisoquinolines or isoquinolinones.[1] Additionally, the hydrochloride salt's acidity in an unbuffered solution might not be optimal for stability, and the choice of solvent can play a crucial role.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using high-purity, degassed solvents. Chlorinated solvents should be used with caution as they can be prone to degradation themselves, potentially releasing acidic impurities.[2] Consider using solvents with low water content.

  • Inert Atmosphere: When preparing solutions, especially for long-term experiments, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • pH Control: If dissolving in an aqueous medium, use a slightly acidic buffer (pH 4-6) to maintain the protonated and more stable form of the amine. Avoid alkaline conditions, as high pH can accelerate the degradation of similar amine hydrochlorides.[3]

  • Temperature: Prepare solutions at room temperature or below, and avoid heating unless absolutely necessary.

Visualizing the Problem: Potential Oxidative Degradation Pathway

G THIQ 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline Imine 3,4-Dihydroisoquinoline Derivative THIQ->Imine Oxidation [O2] Quinolinone Isoquinolinone Derivative Imine->Quinolinone Further Oxidation

Caption: Potential oxidative degradation of the tetrahydroisoquinoline core.

Question 2: My compound seems to be degrading during storage, even as a solid. How can I improve its shelf-life?

Answer: Solid-state instability is less common than solution-state degradation but can occur, especially with prolonged exposure to adverse conditions.

Expertise & Experience: The primary concerns for solid-state stability are moisture and light. As a hydrochloride salt, the compound is hygroscopic and can absorb water from the atmosphere. This absorbed moisture can facilitate degradation pathways, even in the solid state. Photodegradation is also a known issue for many organic molecules.[4]

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C for long-term storage.Slows down the rate of any potential degradation reactions.
Atmosphere Store in a tightly sealed container, preferably under an inert gas.Prevents exposure to moisture and atmospheric oxygen.
Light Protect from light by using an amber vial or storing in the dark.Minimizes the risk of photodegradation.
Container Use a clean, dry, and inert container (e.g., glass).Avoids contamination and potential reactions with the container material.
Question 3: How can I confirm if my sample has degraded and identify the impurities?

Answer: A stability-indicating analytical method is essential to separate the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Expertise & Experience: A well-developed HPLC method can resolve the active pharmaceutical ingredient (API) from its impurities and degradation products.[5] For structural elucidation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.

Protocol: Developing a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • A mixture of acetonitrile and a slightly acidic buffer (e.g., 0.05 M phosphate buffer at pH 4.0) is often effective for separating amine hydrochlorides and their degradation products.[6]

    • For MS compatibility, replace non-volatile buffers like phosphate with volatile alternatives such as formic acid or ammonium acetate.[7]

  • Detection: UV detection is typically suitable for aromatic compounds. The detection wavelength should be chosen based on the UV spectrum of the parent compound to ensure sensitivity for both the API and potential degradants.

  • Forced Degradation Study: To validate that your method is stability-indicating, you must perform a forced degradation study. This involves intentionally degrading the compound under various stress conditions to generate potential impurities.

Visualizing the Workflow: Forced Degradation Study

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photolytic Photolytic Stress (UV/Vis light) Photolytic->HPLC Peak_Purity Peak Purity Assessment HPLC->Peak_Purity Mass_Balance Mass Balance Calculation Peak_Purity->Mass_Balance Validation Validated Stability-Indicating Method Mass_Balance->Validation Compound 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline HCl Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photolytic

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal pH for dissolving 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in aqueous solutions?

  • Q: Can I use antioxidants to prevent degradation?

    • A: Yes, for solutions susceptible to oxidation, the addition of antioxidants can be beneficial. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[8] However, the compatibility of the antioxidant with your specific experimental system must be verified.

  • Q: What are the expected degradation products?

    • A: Based on the chemistry of tetrahydroisoquinolines, the primary degradation products are likely to be the corresponding 3,4-dihydroisoquinoline (from initial oxidation/aromatization) and potentially the fully aromatized isoquinoline derivative.[9] Under strong oxidative conditions, the formation of an isoquinolinone is also possible.

  • Q: Is the hydrochloride salt more or less stable than the free base?

    • A: The hydrochloride salt is generally more stable, especially in the solid state, as the protonated amine is less susceptible to oxidation than the free amine. In solution, the stability of the salt versus the free base is highly dependent on the pH of the medium.

  • Q: Are there any specific solvents I should avoid?

    • A: Avoid solvents that may contain reactive impurities, such as peroxides in older ethers. Also, be cautious with chlorinated solvents that can degrade to form acidic byproducts.[2] When in doubt, use freshly opened, high-purity solvents.

References

  • Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. National Institutes of Health. [Link]

  • Effect of pH on the stability of methacholine chloride in solution. PubMed. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]

  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. National Institutes of Health. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. National Institutes of Health. [Link]

  • Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. ResearchGate. [Link]

  • Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. ACS Publications. [Link]

  • SOP-for-Forced-Degradation-Study. PHARMA DEVILS. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. [Link]

  • OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DIHYDROISOQUINOLINES WITH MOLECULAR OXYGEN CATALYZED BY COPPER(II) CHLORIDE. Semantic Scholar. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

  • Development and Validation of a GC-FID Method for the Quantitation of Δ8-THC and Its Related Impurities in Δ8-THC Products. National Institutes of Health. [Link]

  • Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. ACS Publications. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

  • Radical (chemistry). Wikipedia. [Link]

  • Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Semantic Scholar. [Link]

  • A validated GC–MS method for the determination of Δ9-tetrahydrocannabinol and 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid in bile samples. ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Silver. Wikipedia. [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]

Sources

Optimization

dealing with inconsistent results in 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride experiments

Welcome to the technical support center for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (5,7-diCl-THIQ HCl). This guide is designed for researchers, medicinal chemists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (5,7-diCl-THIQ HCl). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate in their work. As a key building block in the synthesis of pharmaceuticals like Lifitegrast, an LFA-1 antagonist for treating dry eye disease, achieving consistent and reproducible results is paramount.[1][2]

This document moves beyond standard protocols to address the nuanced challenges and inconsistencies that can arise during experimentation. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, synthesis, and analysis of 5,7-diCl-THIQ and its derivatives.

Category 1: Compound Handling and Stability

Q1: What are the optimal storage and handling conditions for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride?

A1: Proper storage is the first step in ensuring experimental reproducibility. As a hydrochloride salt, the compound is generally more stable than its freebase form. However, it is hygroscopic and sensitive to environmental conditions.

  • Storage Temperature: For long-term stability, store the compound at 2-8°C or in a freezer at -20°C.[3] Always refer to the supplier's specific recommendations.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to prevent moisture absorption and potential degradation.[4]

  • Handling: Before use, allow the container to warm to room temperature in a desiccator. This prevents condensation from forming on the cold solid when the vial is opened, which can introduce water and compromise subsequent anhydrous reactions.

Q2: My compound appears discolored (off-white to yellow). Is it degraded?

A2: A slight off-white to light yellow coloration is common for this compound and does not necessarily indicate significant degradation.[1] However, a pronounced darkening could suggest the formation of oxidative or aromatized impurities. Before use, it is best practice to verify the purity of any discolored material via HPLC or ¹H-NMR to ensure it meets the requirements of your experiment.

Category 2: Synthesis and Purification

Q3: I am experiencing low and inconsistent yields during the synthesis of the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline core. What are the most likely causes?

A3: Inconsistent yields in the formation of the tetrahydroisoquinoline scaffold, often via reactions like Friedel-Crafts cyclization or the Bischler-Napieralski reaction, are a frequent challenge.[5][6] The root cause typically lies in one of three areas: starting material quality, reaction conditions, or work-up procedures.

  • Starting Material Purity: The purity of the precursor, such as 2-(2,4-dichlorophenyl)ethan-1-amine, is critical. Impurities can interfere with the cyclization catalyst or lead to side reactions.

  • Reaction Conditions:

    • Temperature Control: Friedel-Crafts cyclizations are often run at high temperatures (e.g., 155–165 °C).[5] Deviations can have a significant impact. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote the formation of the fully aromatized 5,7-dichloroisoquinoline as a major impurity.[5]

    • Moisture: These reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous.

  • Catalyst Activity: The activity of the Lewis acid catalyst (e.g., AlCl₃) is crucial. Use a fresh, unopened bottle or a properly stored, unexposed supply. Clumping or discoloration of the catalyst indicates deactivation due to moisture.

Q4: During the carboxylation step using n-BuLi and CO₂, my reaction is failing or giving a complex mixture. Why?

A4: This step, which converts the N-protected 5,7-diCl-THIQ to its 6-carboxylic acid derivative, is an organometallic reaction that demands stringent control.[7][8]

  • Anhydrous Conditions: This is the most critical parameter. Traces of water will quench the n-butyllithium (n-BuLi) instantly, preventing the lithiation required for carboxylation. All solvents (typically THF) must be rigorously dried, and the reaction must be run under a positive pressure of inert gas.

  • Temperature: The lithiation step is highly exothermic and must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath).[8] Allowing the temperature to rise can lead to side reactions and decomposition of the lithiated intermediate.

  • CO₂ Source: Use dry CO₂ gas bubbled through the solution or add freshly crushed dry ice. Atmospheric CO₂ is insufficient and introduces moisture.

Q5: I am struggling to remove impurities during purification. My NMR shows persistent unknown peaks.

A5: Purification of 5,7-diCl-THIQ derivatives can be challenging due to the similar polarity of the desired product and key byproducts.[7]

  • Aromatized Impurity: As mentioned, the 5,7-dichloroisoquinoline is a common process impurity from the cyclization step.[5] It is often difficult to remove by standard silica gel chromatography.

  • Protecting Group Residue: If using a trityl (Tr) protecting group, triphenylmethanol is a common byproduct of the deprotection step.[7] Similarly, if using a Boc group, residual di-tert-butyl dicarbonate or its byproducts may be present.

  • Solution - Recrystallization: Recrystallization is often more effective than chromatography for removing these specific impurities. A study on a related synthesis found that while an EtOH/H₂O system was attempted, it resulted in low yield and still contained the aromatized impurity.[5] Experimenting with different solvent systems (e.g., isopropanol/water, acetonitrile, or ethyl acetate/heptane) is recommended.

Category 3: Analytical Characterization

Q6: I'm observing poor peak shape (tailing) and shifting retention times in my HPLC analysis. How can I improve my method?

A6: The basic nitrogen of the tetrahydroisoquinoline ring is the primary cause of these issues on standard C18 columns. The protonated amine can interact strongly with residual acidic silanols on the silica surface, leading to tailing.

  • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5) using an additive like trifluoroacetic acid (TFA) or formic acid. This keeps the amine consistently protonated and minimizes interactions with the stationary phase.

  • Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[9] TEA will bind to the active silanol sites on the column, masking them from your analyte and improving peak shape.

  • Column Choice: Consider using a column with end-capping or a "base-deactivated" stationary phase designed for the analysis of basic compounds.

Troubleshooting Guides

Guide 1: Diagnosing and Remediating Inconsistent Synthetic Yields

This guide provides a logical workflow for troubleshooting poor outcomes in the synthesis of the 5,7-diCl-THIQ core structure.

Troubleshooting_Yield start Problem: Inconsistent or Low Yield check_sm Step 1: Verify Starting Material (Purity via NMR/HPLC, Anhydrous Reagents) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok check_conditions Step 2: Scrutinize Reaction Conditions (Temperature, Atmosphere, Stirring) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Step 3: Evaluate Work-up & Purification (pH Adjustments, Extraction, Recrystallization) workup_ok Losses Minimized? check_workup->workup_ok sm_ok->check_conditions Yes repurify_sm Action: Repurify Starting Material or Procure New Batch sm_ok->repurify_sm No conditions_ok->check_workup Yes optimize_conditions Action: Optimize Key Parameters (e.g., Temp Ramp, Catalyst Loading) conditions_ok->optimize_conditions No optimize_workup Action: Modify Purification Strategy (e.g., Different Recrystallization Solvents) workup_ok->optimize_workup No success Resolution: Consistent Yield Achieved workup_ok->success Yes repurify_sm->check_sm optimize_conditions->check_conditions optimize_workup->check_workup

Caption: Troubleshooting workflow for low synthetic yield.

Detailed Protocol: Temperature Control in Friedel-Crafts Cyclization

This protocol highlights the critical temperature management needed to maximize product yield and minimize the formation of the aromatized 5,7-dichloroisoquinoline impurity.[5]

  • Setup: Assemble oven-dried glassware under a positive pressure of nitrogen. Equip the reaction flask with a mechanical stirrer, thermocouple, and a reflux condenser.

  • Charge Reagents: Charge the starting material (e.g., N-(2-(2,4-dichlorophenyl)ethyl)formamide) and the Lewis acid catalyst (e.g., AlCl₃).

  • Heating: Use an oil bath with a PID controller for precise temperature regulation.

  • Ramp & Hold: Slowly ramp the temperature to the optimal range of 155-165°C . Avoid overshooting this window.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Pay close attention to the appearance of a new, less polar spot, which may correspond to the aromatized impurity.

  • Quench: Once the reaction is complete, cool the mixture to room temperature before carefully quenching with an appropriate acidic solution.

Table 1: Temperature Effects on Impurity Formation

Reaction Temperature (°C)Purity of 5,7-diCl-THIQ·HCl (%)Aromatized Impurity (%)Outcome
145–155No product detectedN/AReaction does not proceed
155–16593.4~6.3Optimal Range
165–175Reduced13.6Increased impurity formation
Data synthesized from findings reported in ACS Omega (2023).[5]
Guide 2: Managing Solubility in Biological Assays

The tetrahydroisoquinoline scaffold can exhibit poor aqueous solubility, especially in its freebase form, leading to inconsistent results in biological assays.[6]

Solubility_Workflow start Problem: Precipitation or Low Signal in Biological Assay check_form Step 1: Confirm Compound Form (HCl salt vs. Freebase) start->check_form is_hcl Using HCl Salt? check_form->is_hcl check_buffer Step 2: Evaluate Assay Buffer (pH, Ionic Strength, Components) buffer_ph Buffer pH > 7.5? check_buffer->buffer_ph check_conc Step 3: Review Final Concentration (Is it above known solubility limit?) is_too_high Concentration too high? check_conc->is_too_high is_hcl->check_buffer Yes use_hcl Action: Use HCl salt for initial stock. Prepare stock in DMSO or water. is_hcl->use_hcl No buffer_ph->check_conc No adjust_buffer Action: Lower buffer pH if possible. Check for phosphate buffer incompatibility. buffer_ph->adjust_buffer Yes lower_conc lower_conc is_too_high->lower_conc Yes success Resolution: Compound is Soluble and Assay is Consistent is_too_high->success No use_hcl->check_form adjust_buffer->check_buffer lower_conc->check_conc

Caption: Workflow for addressing compound solubility issues.

Protocol: Preparing Compound for Biological Assays

  • Primary Stock Solution: Prepare a high-concentration primary stock (e.g., 10-50 mM) of the 5,7-diCl-THIQ hydrochloride salt in sterile DMSO or water. The hydrochloride form is significantly more water-soluble than the freebase.

  • Buffer Compatibility Test: Before a full experiment, perform a small-scale test. Dilute your stock solution to the highest intended final concentration in your assay buffer. Let it stand for 30-60 minutes and visually inspect for any signs of precipitation or cloudiness.

  • pH Considerations: The pKa of the tetrahydroisoquinoline nitrogen is basic. If your assay buffer has a high pH (e.g., > 7.5-8.0), it may deprotonate the hydrochloride salt, causing the less soluble freebase to precipitate out of solution. If permissible by the assay, using a buffer closer to neutral pH can maintain solubility.

  • Co-solvents: If solubility remains an issue, ensure the final concentration of the organic co-solvent (like DMSO) is kept low and consistent across all experimental conditions (typically <1%, often <0.1%) to avoid artifacts.

By systematically addressing these common experimental pitfalls, researchers can improve the consistency, reliability, and success of their work with 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.

References

  • Google Patents. (n.d.). Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • MySkinRecipes. (n.d.). 5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • Wang, Y., et al. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). ACS Omega, 8(21), 18895–18902. Retrieved from [Link]

  • Rioz-Martínez, A., et al. (2019). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Retrieved from [Link]

  • Kumar, B. V. S., et al. (2023). Design, Synthesis, and Antimycobacterial Evaluation of Novel Tetrahydroisoquinoline Hydrazide Analogs. ResearchGate. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-. Retrieved from [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride. Retrieved from [Link]

  • ACS Publications. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid Key Intermediate of Lifitegrast (Xiidra). ACS Omega. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride for Researchers and Drug Development Professionals

The strategic synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key building block in medicinal chemistry, presents a variety of challenges and opportunities for optimization. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key building block in medicinal chemistry, presents a variety of challenges and opportunities for optimization. This guide provides a comprehensive literature review comparing different synthesis routes to this important scaffold. We will delve into the nuances of established methods, including the Friedel-Crafts cyclization, and explore the potential applicability of classic tetrahydroisoquinoline syntheses like the Pictet-Spengler and Bischler-Napieralski reactions, particularly in the context of a deactivated aromatic ring. Our focus will be on providing actionable insights, supported by experimental data, to inform your synthetic strategy.

Introduction: The Significance of the 5,7-Dichlorotetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The specific substitution pattern of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride makes it a crucial intermediate in the synthesis of various therapeutic agents. The presence of two chlorine atoms on the benzene ring significantly influences the molecule's electronic properties and can enhance its binding affinity to biological targets, making an efficient and scalable synthesis paramount.

Route 1: Friedel-Crafts Cyclization Approach

A well-documented approach to the synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves an intramolecular Friedel-Crafts cyclization. This method typically starts from a suitably substituted phenethylamine derivative.

A practical synthesis of a key intermediate, 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, highlights a Friedel-Crafts cyclization strategy.[1] This process involves the cyclization of an N-protected 2-(3,5-dichlorophenyl)ethylamino derivative. The choice of the nitrogen protecting group is a critical consideration in this multi-step synthesis, with both trityl (triphenylmethyl) and benzyl groups being employed.

Sub-Route 1.1: The Trityl Protection Strategy

One synthetic pathway utilizes a trityl protecting group for the nitrogen of the tetrahydroisoquinoline core before subsequent functionalization. However, this method is not without its drawbacks. The high cost of triphenylmethyl chloride and the generation of a significant amount of triphenylmethanol as a solid waste byproduct can be problematic, especially in large-scale production.[1] Furthermore, complete removal of triphenylmethanol from the final product can be challenging, potentially affecting its purity. The stability of the trityl group in acidic conditions can also be a concern, leading to premature deprotection and reduced yields.[1]

Sub-Route 1.2: The Benzyl Protection Strategy: An Improved Alternative

To address the limitations of the trityl group, a more recent approach employs a benzyl protecting group. This method offers several advantages, including more stable intermediates, reduced solid waste generation, and higher product purity.[1] The debenzylation step is typically achieved through catalytic hydrogenation, which is an environmentally friendly method.

Logical Workflow for the Benzyl Protection Route:

Caption: Benzyl protection route workflow.

Route 2: The Pictet-Spengler Reaction: A Classical Approach

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2] For the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline, the starting material would be 3,5-dichlorophenethylamine, and the simplest aldehyde, formaldehyde, would yield the target scaffold directly.

A significant challenge in applying the Pictet-Spengler reaction to this specific target is the deactivating effect of the two electron-withdrawing chlorine atoms on the aromatic ring. Standard Pictet-Spengler conditions often require electron-donating groups on the aromatic ring to facilitate the electrophilic aromatic substitution step.[3] Therefore, more forcing conditions, such as the use of strong acids or higher temperatures, would likely be necessary.

Proposed Pictet-Spengler Reaction Pathway:

Caption: Proposed Pictet-Spengler reaction pathway.

Route 3: The Bischler-Napieralski Reaction: An Alternative Cyclization

The Bischler-Napieralski reaction provides another classical route to the tetrahydroisoquinoline core. This reaction involves the cyclodehydration of a β-phenethylamide, typically using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[4][5] This intermediate can then be reduced to the corresponding tetrahydroisoquinoline.

Similar to the Pictet-Spengler reaction, the success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups, such as chlorine, generally hinders the cyclization step, often requiring more potent activating agents or harsher reaction conditions.[4]

Proposed Bischler-Napieralski Reaction Pathway:

Caption: Proposed Bischler-Napieralski reaction pathway.

Comparative Analysis of Synthesis Routes

FeatureFriedel-Crafts (Benzyl Protection)Pictet-Spengler (Proposed)Bischler-Napieralski (Proposed)
Starting Materials 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl, Benzyl Bromide3,5-Dichlorophenethylamine, FormaldehydeN-Formyl-3,5-dichlorophenethylamine
Key Advantages Well-documented for related compounds, high purity achievable, environmentally friendly deprotection.[1]Atom-economical, potentially fewer steps.Utilizes readily available reagents.
Key Challenges Multi-step process involving protection and deprotection.Deactivated aromatic ring requires harsh conditions, potentially leading to side reactions and lower yields.[3]Deactivated aromatic ring makes cyclization difficult, may require strong dehydrating agents and high temperatures.[4]
Reported/Expected Yield High for individual steps.[1]Likely to be moderate to low without optimization.Likely to be moderate to low without optimization.
Scalability Demonstrated to be suitable for industrial production.[1]Potentially challenging due to harsh conditions.Potentially challenging due to harsh conditions.

Experimental Protocols

Protocol 1: N-Benzylation of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (Based on a related procedure[1])
  • To a solution of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in a suitable organic solvent (e.g., N,N-dimethylformamide), add a base (e.g., potassium carbonate).

  • Add benzyl bromide dropwise to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Proposed Pictet-Spengler Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Disclaimer: This is a proposed protocol based on general principles and may require significant optimization.

  • Dissolve 3,5-dichlorophenethylamine in a suitable solvent (e.g., a high-boiling point solvent like toluene or xylene).

  • Add an excess of formaldehyde (or a formaldehyde equivalent like paraformaldehyde).

  • Add a strong acid catalyst (e.g., concentrated sulfuric acid or a Lewis acid like aluminum chloride) cautiously.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with a base.

  • Extract the product with an organic solvent and wash with brine.

  • Purify the crude product by column chromatography.

  • Convert the free base to the hydrochloride salt by treatment with HCl in a suitable solvent.

Protocol 3: Proposed Bischler-Napieralski Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Disclaimer: This is a proposed protocol based on general principles and may require significant optimization.

  • Prepare N-formyl-3,5-dichlorophenethylamine by reacting 3,5-dichlorophenethylamine with a formylating agent (e.g., ethyl formate).

  • Dissolve the N-formyl-3,5-dichlorophenethylamine in a dry, inert solvent (e.g., acetonitrile or toluene).

  • Add a dehydrating agent (e.g., phosphorus oxychloride) dropwise at a controlled temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction with ice water and basify the solution.

  • Extract the 5,7-dichloro-3,4-dihydroisoquinoline with an organic solvent.

  • Reduce the dihydroisoquinoline intermediate to the tetrahydroisoquinoline using a suitable reducing agent (e.g., sodium borohydride in methanol).

  • Purify the product by column chromatography and convert to the hydrochloride salt.

Conclusion and Future Outlook

The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is most reliably achieved through a multi-step Friedel-Crafts based approach, with the benzyl protection strategy offering significant advantages in terms of purity, waste reduction, and scalability over the older trityl-based method.[1] While the classical Pictet-Spengler and Bischler-Napieralski reactions present more direct, atom-economical routes, their application to this specific target is hampered by the electronically deactivated nature of the dichlorinated aromatic ring.[3][4]

Future research in this area should focus on the development of novel catalytic systems or reaction conditions that can effectively promote the Pictet-Spengler and Bischler-Napieralski cyclizations on such deactivated substrates. Success in this endeavor would significantly streamline the synthesis of this valuable building block, making it more accessible and cost-effective for the pharmaceutical industry.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 89315-56-0).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 89315-56-0). As a chlorinated heterocyclic compound, this substance requires meticulous handling to mitigate risks associated with its potential toxicity and irritant properties. This guide moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure, ensuring a self-validating system of laboratory practice.

Hazard Assessment: The Foundation of Safety

Before any handling, a thorough risk assessment is mandatory. While comprehensive toxicological data for this specific compound may be limited, the molecular structure necessitates treating it as a potent and hazardous substance. Safety Data Sheets (SDS) for this and structurally similar compounds indicate significant health hazards.

Primary Hazards:

  • Respiratory Irritation : As a fine powder, the primary route of exposure is inhalation, which may cause respiratory irritation.[1][2]

  • Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye damage.[2][3][4]

  • Unknown Systemic Toxicity : New chemical entities and compounds with limited toxicological profiles should always be handled as if they are highly toxic.[5]

The cornerstone of laboratory safety is the Hierarchy of Controls . This framework prioritizes the most effective control measures and views Personal Protective Equipment (PPE) as the final, crucial barrier between the researcher and the hazard.

cluster_0 Hierarchy of Controls (Most to Least Effective) Eng Engineering Controls (Fume Hood, Glove Box) Admin Administrative Controls (SOPs, Training) Eng->Admin followed by PPE Personal Protective Equipment (Gloves, Respirator, Gown) Admin->PPE supported by

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.

Engineering Controls: Your Primary Shield

Engineering controls are the most critical element in preventing exposure to powdered chemical agents. The open handling of potent powders on a benchtop is strictly prohibited.[6]

  • Chemical Fume Hood : For handling small quantities, a certified chemical fume hood is the absolute minimum requirement. It protects the user by drawing airborne powders and vapors away from the breathing zone.[5][7]

  • Powder Containment Hood / Glove Box : For weighing, transferring, or manipulating larger quantities, a dedicated powder containment enclosure or a barrier isolator (glove box) is essential.[6] These systems are operated under negative pressure to ensure any potential leaks are contained within the unit.[6]

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is not a substitute for robust engineering controls but is a mandatory final layer of protection. The selection of appropriate PPE must be deliberate and matched to the specific task.

Respiratory Protection

The fine, dust-like nature of this compound makes respiratory protection paramount.[1]

  • Minimum Protection (in a Fume Hood) : For handling very small quantities (milligrams) inside a certified chemical fume hood, a NIOSH-approved N95 (US) or P1 (EU) particulate respirator may be sufficient.[1]

  • Enhanced Protection : For weighing larger amounts, in cases of uncertain ventilation, or during spill cleanup, a higher level of protection is required. An air-purifying respirator (APR) with combination OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[1] This provides protection against organic vapors, acid gases, and particulates, addressing the complex hazards of a hydrochloride salt of a heterocyclic amine.

Eye and Face Protection

Protecting the eyes from dust and potential splashes is non-negotiable.

  • Safety Glasses : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory.

  • Chemical Goggles : When handling the powder, chemical splash goggles that form a seal around the eyes should be worn to provide superior protection against fine particulates.[8]

  • Face Shield : A full-face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosol generation, such as transferring large quantities or preparing concentrated solutions.[9]

Hand Protection

The skin is a primary route of exposure, and proper gloving is critical.[5]

  • Glove Selection : Use powder-free, chemical-resistant gloves, typically nitrile.[10] Always inspect gloves for tears or pinholes before use.[1]

  • Double Gloving : When handling the neat compound, double gloving is a mandatory practice. This provides an additional barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin.[5]

  • Proper Removal : Gloves must be removed using a technique that avoids touching the outer contaminated surface with bare skin.[1] Contaminated gloves must be disposed of immediately as hazardous waste.[1]

Body Protection

Protective clothing prevents the contamination of personal clothes and skin.

  • Laboratory Coat : A clean, long-sleeved lab coat is the minimum requirement.[7]

  • Chemical-Resistant Gown : For handling larger quantities or for procedures with higher risk, a disposable, solid-front, back-closing gown with knit cuffs is recommended.[9] The cuffs should be tucked under the inner glove of your double-glove system to create a seal.[10]

  • Footwear : Closed-toe shoes are mandatory in any laboratory setting.[7]

PPE Selection Summary Table
TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Storage & Transport N/A (in sealed container)Safety GlassesSingle Nitrile GlovesLab Coat
Weighing (<1g in Fume Hood) N95 RespiratorChemical GogglesDouble Nitrile GlovesLab Coat
Weighing (>1g in Glove Box) N95 or APR (as per risk assessment)Chemical GogglesDouble Nitrile GlovesDisposable Gown
Solution Preparation N95 or APR (as per risk assessment)Goggles & Face ShieldDouble Nitrile GlovesDisposable Gown
Spill Cleanup Air-Purifying Respirator (APR)Goggles & Face ShieldDouble Nitrile GlovesDisposable Gown

Operational Plan: Safe Weighing Workflow

This protocol outlines the step-by-step process for safely weighing 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. The causality is clear: every step is designed to minimize dust generation and prevent exposure.

prep Preparation Don full PPE (Gown, Double Gloves, Goggles, Respirator). Verify fume hood/glove box certification. Prepare all necessary equipment (spatula, weigh paper, container). weigh Weighing Perform all manipulations deep within the fume hood or in a glove box. Handle the stock bottle with care to avoid aerosolizing powder. Use a dedicated spatula to transfer the solid. Tare the balance with the receiving container. Slowly add the compound to the container. Close the primary stock bottle immediately. prep->weigh Proceed dissolve Dissolution (If applicable) Add solvent slowly to the weighed powder to prevent splashing. Ensure the container is capped before mixing or sonicating. weigh->dissolve If preparing solution cleanup Decontamination & Cleanup Carefully wipe down the spatula, balance, and work surface with a suitable solvent (e.g., 70% ethanol). Place all disposable items (weigh paper, outer gloves, wipes) into a designated hazardous waste bag inside the hood. weigh->cleanup After weighing dissolve->cleanup After dissolution dispose Disposal & Doffing Seal the hazardous waste bag. Remove PPE in the correct order (outer gloves, gown, face shield/goggles, respirator, inner gloves). Wash hands thoroughly with soap and water. cleanup->dispose Final step

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Reactant of Route 2
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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